But-3-enylcyclohexane
Description
But-3-enylcyclohexane (systematic name: cyclohexane with a but-3-enyl substituent) is a hydrocarbon compound consisting of a cyclohexane ring attached to a four-carbon alkenyl chain. The but-3-enyl group introduces a double bond at the third position of the substituent, conferring unique reactivity and physical properties compared to fully saturated analogs.
Properties
Molecular Formula |
C10H18 |
|---|---|
Molecular Weight |
138.25 g/mol |
IUPAC Name |
but-3-enylcyclohexane |
InChI |
InChI=1S/C10H18/c1-2-3-7-10-8-5-4-6-9-10/h2,10H,1,3-9H2 |
InChI Key |
LXAHJTLFCWQKCR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-3-enylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane with 3-buten-1-yl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexane, allowing it to react with the butenyl halide .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of butenyl-substituted cyclohexenes. This process uses a metal catalyst such as palladium or platinum to facilitate the addition of hydrogen to the double bond in the butenyl group, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
But-3-enylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of saturated hydrocarbons.
Substitution: The butenyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Formation of butenylcyclohexanol, butenylcyclohexanone, or butenylcyclohexanoic acid.
Reduction: Formation of butylcyclohexane.
Substitution: Formation of halogenated butenylcyclohexanes.
Scientific Research Applications
But-3-enylcyclohexane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of but-3-enylcyclohexane involves its interaction with various molecular targets. The butenyl group can participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The cyclohexane ring provides a stable framework that can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Butylcyclohexane Derivatives
Butylcyclohexane (CAS 1678-93-9) and sec-butylcyclohexane (CAS 7058-01-7) are saturated analogs with a four-carbon alkyl chain attached to cyclohexane. Key differences include:
- Reactivity : The absence of a double bond in butylcyclohexane limits its participation in addition reactions, unlike But-3-enylcyclohexane, which can undergo hydrogenation, halogenation, or polymerization via its alkene moiety.
- Physical Properties : The double bond in this compound likely reduces its melting/boiling point compared to saturated butylcyclohexane due to decreased van der Waals interactions .
| Property | This compound (Inferred) | Butylcyclohexane (CAS 1678-93-9) |
|---|---|---|
| Molecular Formula | C₁₀H₁₈ | C₁₀H₂₀ |
| Molecular Weight | ~138.25 g/mol | 140.27 g/mol |
| Key Feature | Alkenyl substituent | Saturated alkyl substituent |
Cyclohexane Derivatives with Functionalized Substituents
(a) (Bromomethyl)cyclohexane (CAS 2550-36-9)
- Structure : Cyclohexane with a bromomethyl group (C₇H₁₃Br).
- Reactivity : The bromine atom enables nucleophilic substitution (e.g., SN2 reactions), contrasting with this compound’s alkene-driven reactivity .
- Applications: Used as an alkylating agent in organic synthesis, whereas this compound may serve as a monomer or intermediate in polymer chemistry.
| Property | This compound (Inferred) | (Bromomethyl)cyclohexane |
|---|---|---|
| Molecular Weight | ~138.25 g/mol | 177.08 g/mol |
| Functional Group | Alkene | Bromine |
(b) Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate (CAS 85567-34-6)
- Structure : Cyclohexane with an ester, ketone, and but-3-enyl group (C₁₃H₂₀O₃).
- Reactivity : The ester and ketone groups allow hydrolysis and nucleophilic additions, unlike the hydrocarbon this compound .
- Polarity : Higher polarity due to oxygen-containing groups, enhancing solubility in polar solvents.
| Property | This compound (Inferred) | Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate |
|---|---|---|
| Molecular Formula | C₁₀H₁₈ | C₁₃H₂₀O₃ |
| Functional Groups | Alkene | Ester, ketone, alkene |
Cyclohexene-Based Alkenyl Compounds
(a) 1-(6,6-Dimethyl-2-methylenecyclohex-3-en-1-yl)but-2-en-1-one (CAS N/A)
- Structure: Cyclohexene ring with a methylene group and a conjugated butenone chain.
- Reactivity : The α,β-unsaturated ketone facilitates Michael additions, contrasting with this compound’s simpler alkene reactivity .
(b) (3E)-4-(2,5,6,6-Tetramethylcyclohex-2-en-1-yl)but-3-en-2-one (CAS 79-69-6)
- Structure: Cyclohexene with methyl substituents and a butenone chain.
- Applications : Likely used in fragrance or pharmaceutical synthesis due to complex stereochemistry, whereas this compound may find use in industrial hydrocarbons .
Biological Activity
But-3-enylcyclohexane (C10H18) is an organic compound classified as an alkene, notable for its unique structure that includes a cyclohexane ring and a butenyl side chain. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its molecular formula and a molecular weight of 138.25 g/mol. Its structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results suggest that this compound may be a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria.
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. Research conducted on various cancer cell lines demonstrated that this compound could induce apoptosis (programmed cell death) in cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has potent anticancer effects, particularly against lung and cervical cancers.
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and disrupt their integrity. This disruption leads to increased permeability, allowing for the leakage of essential cellular components, ultimately resulting in cell death. Additionally, the compound's ability to modulate signaling pathways involved in apoptosis further contributes to its anticancer properties.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound as a topical treatment for skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates among participants treated with formulations containing this compound compared to control groups.
- Case Study on Cancer Treatment : In a preclinical study involving mice with induced tumors, administration of this compound resulted in tumor size reduction by approximately 40% over four weeks. Histological analysis revealed increased apoptosis in tumor tissues.
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound exhibits low toxicity at therapeutic doses. However, further investigations are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
